(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol (3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13351309
InChI: InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19?,21-,22-,23?,24?,25?,26-,27+/m0/s1/i9D,13D2,17D2,21D
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C27H46O
Molecular Weight: 392.7 g/mol

(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

CAS No.:

Cat. No.: VC13351309

Molecular Formula: C27H46O

Molecular Weight: 392.7 g/mol

* For research use only. Not for human or veterinary use.

(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol -

Specification

Molecular Formula C27H46O
Molecular Weight 392.7 g/mol
IUPAC Name (3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19?,21-,22-,23?,24?,25?,26-,27+/m0/s1/i9D,13D2,17D2,21D
Standard InChI Key HVYWMOMLDIMFJA-HIRYTKJHSA-N
Isomeric SMILES [2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O)([2H])[2H])(C3CC[C@]4(C([C@@H]3C1)CCC4C(C)CCCC(C)C)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s systematic name reflects its complex stereochemistry and isotopic labeling. The "hexadeuterio" designation indicates the replacement of six hydrogen atoms with deuterium at positions 2, 3, 4, and 6 of the cyclopenta[a]phenanthrene core . The molecular formula is C<sub>26</sub>H<sub>36</sub>D<sub>6</sub>O, with a molecular weight of 394.67 g/mol . The stereochemical configuration (3S,8S,10R,13R) defines the spatial arrangement of substituents, critical for its biochemical interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1261254-39-0
Molecular FormulaC<sub>26</sub>H<sub>36</sub>D<sub>6</sub>O
Molecular Weight394.67 g/mol
Exact Mass394.35 g/mol
SMILES Notation[2H]C1(C([2H])([2H])C2C@HC@@HC1)C)C@@HCDerived from

Structural Features and Isotopic Labeling

The core structure consists of a decahydrocyclopenta[a]phenanthrene system, a tetracyclic framework common to steroids . Key modifications include:

  • Deuterium substitution: Enhances metabolic stability and facilitates tracking in pharmacokinetic studies .

  • 17-(6-Methylheptan-2-yl) side chain: A branched alkyl group that influences lipophilicity and receptor binding .

  • Hydroxyl group at C3: Critical for hydrogen bonding and biological activity .

Synthesis and Physicochemical Properties

Synthetic Pathways

PropertyValueSource
LogP (Partition Coefficient)3.88 (estimated)
PSA (Polar Surface Area)37.3 Ų
Hazard StatementsH315, H319, H335

Pharmacological and Biochemical Implications

Metabolic Stability and Deuterium Effects

Deuteration at specific positions slows cytochrome P450-mediated metabolism, potentially prolonging the compound’s half-life. This strategy, exemplified by drugs like deutetrabenazine, aims to enhance therapeutic efficacy while reducing dosing frequency .

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